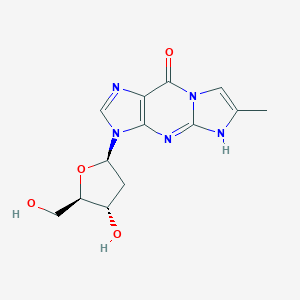

2'-Deoxy-4-desmethylwyosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJVINWRMITKU-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 Deoxy 4 Desmethylwyosine Within Modified Nucleoside Chemistry

2'-Deoxy-4-desmethylwyosine is a compound that belongs to the class of modified nucleosides. These are naturally or synthetically altered versions of the standard nucleosides (adenosine, guanosine (B1672433), cytidine, thymidine (B127349), and uridine) that form the basic building blocks of nucleic acids, DNA and RNA. nih.gov Modified nucleosides are characterized by changes to the nitrogenous base or the sugar moiety. These modifications significantly expand the chemical diversity of nucleic acids, influencing their structure, stability, and biological function. nih.govmcgill.ca

The study of modified nucleosides is a significant field within nucleic acid chemistry, with implications for understanding fundamental biological processes and for the development of therapeutic agents. nih.gov this compound, as a derivative of guanosine, is part of the wyosine (B1684185) family of tricyclic nucleosides. ptbioch.edu.plnih.gov These are distinguished by a complex, multi-ring structure attached to the guanine (B1146940) base. ptbioch.edu.pl The "2'-deoxy-" prefix indicates that the sugar component is deoxyribose, the sugar found in DNA, while "4-desmethylwyosine" points to its relationship with wyosine, lacking a methyl group at the 4-position of the tricyclic system. frontiersin.orgoup.com

This compound serves as a valuable synthetic intermediate, or synthon, in the laboratory. biosearchtech.combiosearchtech.com Specifically, it is used for preparing N-2-alkyl derivatives of 2'-deoxyguanosine (B1662781), a modification that is difficult to achieve directly. ptbioch.edu.plresearchgate.net This strategic use highlights the importance of such modified nucleosides in enabling the synthesis of complex molecules for research. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of Wyosine Type Nucleosides

The story of wyosine-type nucleosides began in the late 1960s with the discovery of unusual, highly fluorescent compounds in transfer RNA (tRNA), specifically in tRNA molecules responsible for carrying the amino acid phenylalanine (tRNAPhe). ptbioch.edu.pl These were initially termed "Y nucleosides" due to their unknown structure. oup.com Found at position 37, immediately adjacent to the anticodon, these molecules were noted for their distinctive properties, including strong fluorescence and a remarkably unstable glycosidic bond under mild acidic conditions—five orders of magnitude less stable than that of guanosine (B1672433). ptbioch.edu.pl

Subsequent research established the structure of these "Y nucleosides" as derivatives of guanosine, featuring a complex tricyclic imidazo[1,2-a]purine core. ptbioch.edu.plnih.gov The simplest member of this family was named wyosine (B1684185). frontiersin.org It was determined that wyosine and its relatives are biosynthetically derived from guanosine through a series of enzymatic steps. ptbioch.edu.plsemanticscholar.org This discovery spurred significant interest from both a biological and chemical standpoint. ptbioch.edu.pl

The initial biosynthetic step for all wyosine derivatives is the methylation of guanosine at position 37 to form 1-methylguanosine (B33566) (m1G). semanticscholar.orgoup.com A key intermediate in the biosynthesis of many wyosine derivatives is 4-demethylwyosine (B1206707) (also known as imG-14). semanticscholar.orgmdpi.com This compound is formed through a complex radical-mediated reaction catalyzed by the enzyme TYW1. semanticscholar.orgacs.orgnih.gov 4-demethylwyosine then serves as a branching point for the synthesis of various other wyosine derivatives found in different organisms. mdpi.com The synthesis of 2'-deoxywyosine (B138997) and its precursor, 4-desmethyl-2'-deoxywyosine, was later achieved chemically, providing researchers with tools to study their properties, such as their extreme hydrolytic instability. oup.comoup.com

Significance of 2 Deoxy 4 Desmethylwyosine in Nucleic Acid Research

Strategies for the Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful consideration of starting materials, reaction conditions, and the use of protecting groups to ensure the desired product is obtained with good yield and purity.

Precursor Compounds and Starting Materials in this compound Synthesis

The primary and most common starting material for the synthesis of this compound is 2'-deoxyguanosine . cas.cznih.govoup.com This naturally occurring nucleoside provides the essential deoxyribose sugar and the guanine base, which will be modified to form the tricyclic system.

Another key reagent is bromoacetone (B165879) . cas.cznih.gov This compound reacts with the guanine base of 2'-deoxyguanosine to form the third ring of the tricyclic structure. In some procedures, bromoacetone is freshly prepared before use. nih.gov

Other reagents and solvents involved in the synthesis include:

Sodium hydride (NaH) : A strong base used to deprotonate the guanine ring, making it more nucleophilic for the subsequent reaction with bromoacetone. nih.gov

Dimethyl sulfoxide (B87167) (DMSO) : A polar aprotic solvent that is suitable for the reaction between 2'-deoxyguanosine and sodium hydride. cas.cznih.gov

Pyridine : Often used as a solvent and a base in various steps, including the introduction of protecting groups. cas.czoup.com

| Precursor/Starting Material | Role in Synthesis |

| 2'-Deoxyguanosine | Provides the core deoxyribose and guanine structure. cas.cznih.govoup.com |

| Bromoacetone | Reacts with the guanine base to form the third ring. cas.cznih.gov |

| Sodium Hydride | Acts as a base to activate the guanine ring. nih.gov |

| Dimethyl Sulfoxide (DMSO) | Serves as the reaction solvent. cas.cznih.gov |

Reaction Pathways and Mechanisms for the Formation of the Tricyclic Nucleoside Structure

The formation of the tricyclic structure of this compound from 2'-deoxyguanosine involves a cyclization reaction. The general mechanism proceeds as follows:

Deprotonation of Guanine : The synthesis is initiated by treating 2'-deoxyguanosine with a strong base, typically sodium hydride, in an anhydrous solvent like DMSO. The base removes a proton from the guanine base, creating a more reactive nucleophile. nih.gov

Nucleophilic Attack and Cyclization : Bromoacetone is then added to the reaction mixture. The activated guanine base undergoes a nucleophilic attack on the electrophilic carbon of bromoacetone. This is followed by an intramolecular cyclization that links the N-1 and N-2 positions of the guanine ring, forming the characteristic isopropeno bridge. cas.czfrontiersin.org This reaction results in the formation of the tricyclic 1,N2-isopropeno derivative, which is this compound. oup.com

This transformation is a key step as it creates the stable tricyclic system that can then be used for further modifications. ptbioch.edu.pl

Protective Group Chemistry in this compound Synthesis

Protecting groups are crucial in the multi-step synthesis of nucleoside analogs to prevent unwanted side reactions at reactive functional groups. organic-chemistry.orgcem.com In the context of this compound synthesis and its subsequent derivatization, hydroxyl groups of the deoxyribose sugar are often protected.

Commonly used protecting groups for the hydroxyl groups include:

Dimethoxytrityl (DMT) : This acid-labile group is frequently used to protect the 5'-hydroxyl group. cas.cznih.govglenresearch.com Its removal is typically achieved under mild acidic conditions. glenresearch.com

t-Butyldimethylsilyl (TBDMS) : This silyl (B83357) ether protecting group is also used for hydroxyl protection and is known for its stability. cas.cz It is often favored for its robustness in various reaction conditions.

Acetyl groups (Ac) : Acetyl groups can be used to protect the hydroxyl groups, for instance, by forming a 3',5'-di-O-acetyl derivative. oup.com These groups can be selectively removed later in the synthetic sequence. oup.com

The choice of protecting group depends on the specific reaction conditions of the subsequent steps and the desired final product. umich.edu An orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, allows for selective manipulation of the molecule. organic-chemistry.org

| Protecting Group | Functional Group Protected | Key Features |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Acid-labile. cas.cznih.govglenresearch.com |

| t-Butyldimethylsilyl (TBDMS) | Hydroxyl | Stable silyl ether. cas.cz |

| Acetyl (Ac) | Hydroxyl | Can be selectively removed. oup.com |

Stereochemical Control and Regioselectivity in Synthetic Approaches

Maintaining the correct stereochemistry of the deoxyribose sugar is paramount during the synthesis of this compound and its derivatives, as the biological activity of nucleosides is highly dependent on their stereochemical configuration. unipv.it The synthesis generally starts with 2'-deoxyguanosine, which already possesses the desired stereochemistry at the sugar moiety, and the subsequent reaction conditions are typically chosen to preserve this configuration.

Regioselectivity is a key consideration in the formation of the tricyclic system. The reaction between the activated guanine and bromoacetone must selectively form the bond between the N-1 and N-2 positions to yield the desired linear tricyclic product. frontiersin.org The reaction conditions are optimized to favor this outcome over other potential side reactions.

Furthermore, in subsequent derivatization steps, such as alkylation, the regioselectivity of the reaction is crucial. For example, the N-2 alkylation is a desired pathway for creating certain derivatives. researchgate.net The structure of the tricyclic system can direct incoming electrophiles to specific positions, thereby controlling the regioselectivity of the functionalization.

Derivatization and Functionalization of this compound

The synthetic utility of this compound lies in its ability to serve as a synthon for the preparation of various nucleoside derivatives that are otherwise difficult to access.

N-2 Alkylation of this compound as a Synthon for 2'-Deoxyguanosine Derivatives

This compound is a convenient synthon for the preparation of N-2-alkyl derivatives of 2'-deoxyguanosine. biosearchtech.combiosearchtech.com The tricyclic structure effectively protects the N-1 and N-3 positions of the guanine base, allowing for direct and selective alkylation at the exocyclic N-2 amino group. nih.govresearchgate.net

The process typically involves the following steps:

Alkylation : this compound is reacted with an alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). researchgate.net This introduces the desired alkyl group at the N-2 position.

Deprotection of the Tricyclic System : The isopropeno bridge of the tricyclic system is then cleaved to regenerate the guanine base, now with the N-2 alkyl substituent. This can be achieved using reagents like N-bromosuccinimide (NBS). oup.comptbioch.edu.pl

Deprotection of Sugar Moieties : If protecting groups were used on the sugar, they are removed in the final step to yield the target N-2-alkyl-2'-deoxyguanosine derivative.

Phosphoramidite (B1245037) Synthesis and Incorporation into Oligonucleotides

The cornerstone of modern chemical oligonucleotide synthesis is the phosphoramidite method, a highly efficient and automatable process. nih.gov This methodology is the standard for incorporating custom nucleosides, including this compound, into desired DNA sequences. danaher.com The process relies on nucleoside phosphoramidites, which are nucleoside precursors containing a reactive phosphite (B83602) group protected by a diisopropylamino group and a cyanoethyl group. nih.gov

This compound, a tricyclic analog of 2'-deoxyguanosine, serves as a convenient synthon for these processes. biosearchtech.combiosearchtech.com To be used in synthesis, the this compound nucleoside must first be converted into its phosphoramidite derivative. This involves the selective phosphitylation of the 3'-hydroxyl group of the 5'-O-DMT protected nucleoside. umich.edu

Once the phosphoramidite building block is prepared, it can be incorporated into a growing oligonucleotide chain on a solid support, typically controlled pore glass (CPG), through a four-step cycle: nih.govdanaher.com

Detritylation: The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by treatment with a mild acid, making it available for the next coupling step.

Coupling: The prepared this compound phosphoramidite is activated (e.g., with tetrazole) and reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences (n-1).

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically an iodine solution, to form the natural phosphate (B84403) backbone. danaher.com

This cycle is repeated for each nucleotide in the desired sequence. The high efficiency of the phosphoramidite method allows for the accurate synthesis of oligonucleotides containing specific modifications like this compound. danaher.com

| Step | Description | Key Reagents |

|---|---|---|

| 1. Detritylation | Removal of the 5'-DMT protecting group from the support-bound nucleoside. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent. |

| 2. Coupling | Addition of the next phosphoramidite building block to the deprotected 5'-hydroxyl group. | Nucleoside phosphoramidite, Activator (e.g., Tetrazole, ETT). |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent failure sequence formation. | Acetic anhydride, N-Methylimidazole. |

| 4. Oxidation | Conversion of the unstable phosphite triester to a stable phosphate triester. | Iodine, water, and a weak base (e.g., pyridine). |

Modifications for Enhanced Duplex Stability and Protein-DNA Interactions

The incorporation of modified nucleosides like this compound into oligonucleotides opens avenues for fine-tuning their structural and functional properties. Key areas of interest include enhancing the thermal stability of DNA duplexes and modulating interactions with DNA-binding proteins.

Enhanced Duplex Stability

The stability of a DNA duplex is critical for many applications. Several modification strategies can be applied to oligonucleotides containing this compound to increase their melting temperature (T_m). These modifications often work by improving base stacking, adding favorable hydrogen bonds, or pre-organizing the sugar-phosphate backbone into a conformation favorable for binding. glenresearch.comscielo.br

2'-O-Alkyl Modifications: Introducing a 2'-O-methyl group (2'-OMe) to the ribose sugar locks the sugar pucker in the C3'-endo (RNA-like) conformation, which enhances binding affinity to complementary RNA strands. scielo.brnih.gov This modification also provides significant resistance to nuclease degradation. scielo.br

Locked Nucleic Acids (LNA): LNA monomers contain a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring. This bridge rigidly locks the sugar in the C3'-endo conformation, leading to a substantial increase in duplex stability. researchgate.net

Base Modifications: Replacing adenine (B156593) with 2,6-diaminopurine (B158960) (DAP) adds a third hydrogen bond to the A-T base pair, significantly stabilizing the duplex. glenresearch.comnih.gov Similarly, using 5-methyl-dC in place of cytosine can increase stability through enhanced base stacking. glenresearch.com

| Modification Type | Example | Mechanism of Stability Enhancement | Typical T_m Increase per Modification |

|---|---|---|---|

| Backbone/Sugar | 2'-O-Methyl (2'-OMe) | Pre-organizes sugar into A-form helix conformation. scielo.br | ~1.8°C (when binding to RNA) genelink.com |

| Backbone/Sugar | Locked Nucleic Acid (LNA) | Rigidly locks sugar in C3'-endo conformation, reducing conformational entropy. researchgate.net | +2 to +4°C genelink.com |

| Base | 2,6-Diaminopurine (for Adenine) | Forms a third hydrogen bond with Thymine. glenresearch.com | ~+3.0°C genelink.com |

| Base | 5-Methyl-dC (for Cytosine) | Improves base stacking via hydrophobic interactions. glenresearch.com | ~+1.3°C genelink.com |

Protein-DNA Interactions

DNA-binding proteins recognize specific sequences and structures, often through a combination of electrostatic interactions with the phosphate backbone and hydrogen bonding with the bases in the major or minor grooves. thermofisher.comwikipedia.org The unique tricyclic structure of this compound, which extends into the minor groove, can be leveraged to study and modulate these interactions. ptbioch.edu.pl

Modifications can be introduced to alter the charge, shape, and hydrogen-bonding potential of the oligonucleotide:

Phosphate Backbone Neutralization: Replacing the negatively charged phosphodiester linkage with a neutral analog, such as a methylphosphonate (B1257008) or a zwitterionic phosphoramidate, can reduce non-specific electrostatic repulsion with proteins and may improve cellular uptake. beilstein-journals.org

Minor Groove Modifications: Since this compound is a synthon for N2-alkylated guanosine derivatives, functional groups can be attached at the N2 position. biosearchtech.com This allows for the precise placement of moieties within the minor groove to probe or enhance interactions with specific protein domains, such as those involving arginine-rich motifs. unipd.it These studies are crucial for understanding how proteins recognize damaged or modified DNA. ptbioch.edu.pl

Generation of Fluorescent Derivatives and Probes

The development of fluorescent analogs of nucleosides is essential for creating probes to visualize nucleic acids in vitro and in living cells. mdpi.com The chemical scaffold of this compound is well-suited for the generation of such derivatives. Research has shown that substitution at the appended third ring of wyosine-type nucleosides can be used to create fluorescent analogs. ptbioch.edu.plnih.gov

The synthetic strategy often involves attaching a fluorophore to the nucleobase. Given that this compound is a platform for N2-alkylation, a common approach is to introduce a linker at the N2-position, which can then be conjugated to a fluorescent dye. biosearchtech.comptbioch.edu.pl This positions the fluorophore in the minor groove of the DNA duplex, minimizing disruption of Watson-Crick base pairing.

Common classes of fluorophores used for labeling oligonucleotides include:

Coumarins: These dyes offer a range of emission wavelengths and are sensitive to their local environment, making them useful for reporting on binding events. mdpi.com

Naphthalimides: Known for their high fluorescence quantum yields and photostability, naphthalimide derivatives can be designed as sensitive molecular probes. beilstein-journals.org

Perylene: This fluorophore has been successfully attached to modified nucleosides to create probes with excellent fluorescence properties for cellular imaging. mdpi.com

Oligonucleotides containing these fluorescent derivatives of this compound can be used as probes in a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, and studies of DNA-protein interactions. The use of 2'-O-methyl modified backbones in these probes can further enhance their performance by increasing binding affinity to RNA targets and improving nuclease resistance. nih.gov

| Fluorophore Class | Key Properties | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|

| Coumarins | Environmentally sensitive, good quantum yields. mdpi.com | ~350-450 | ~450-550 |

| 1,8-Naphthalimides | High photostability and fluorescence quantum yields. beilstein-journals.org | ~400 | ~500 |

| Perylene | High quantum yield, suitable for cellular imaging. mdpi.com | ~430 | ~470 |

Comparative Analysis of Synthetic Routes for this compound and Related Wyosine Analogs

The synthesis of this compound and its parent compound, wyosine, has been approached through several routes, primarily based on the chemical transformation of guanosine or its deoxy analog, which mimics the natural biosynthetic pathway. ptbioch.edu.pl

One of the foundational synthetic strategies involves the construction of the tricyclic imidazo[1,2-a]purine system from a guanosine precursor. A key intermediate in this process is the 1,N2-(prop-1-ene-1,2-diyl)guanosine derivative, which is equivalent to 4-desmethylwyosine (for the ribo- series) or this compound (for the deoxyribo- series). ptbioch.edu.pl

A comparative overview of the synthetic approaches is presented below:

Route from Guanosine (for Wyosine Analogs):

Starting Material: Guanosine.

Key Step: Reaction of guanosine with bromoacetone in the presence of a base (e.g., NaH in DMSO) to form the tricyclic 1,N2-ethenoguanine system. ptbioch.edu.pl This directly yields the 4-desmethylwyosine scaffold.

Subsequent Steps: Further modifications, such as methylation at various positions (N-3, C-4 methyl), can be carried out to produce wyosine and its isomers. ptbioch.edu.pl For instance, methylation of 4-desmethylwyosine can lead to wyosine itself. ptbioch.edu.pl

Route from 2'-Deoxyguanosine (for 2'-Deoxywyosine Analogs):

Starting Material: 2'-Deoxyguanosine.

Key Step: The synthesis is patterned after the ribose series, involving the creation of the 1,N2-isopropeno derivative, which is 2'-deoxywyosine. oup.com This route also proceeds through an intermediate analogous to this compound.

Challenges: The synthesis in the deoxy- series requires modifications to account for the different solubility of the compounds and the significantly higher lability of the glycosidic bond, which is prone to hydrolysis. oup.com

| Feature | Synthesis of Wyosine Analogs | Synthesis of 2'-Deoxywyosine Analogs |

|---|---|---|

| Starting Material | Guanosine ptbioch.edu.pl | 2'-Deoxyguanosine oup.com |

| Key Intermediate | 1,N2-(Prop-1-ene-1,2-diyl)guanosine (4-desmethylwyosine) ptbioch.edu.pl | 1,N2-isopropeno-2'-deoxyguanosine (an intermediate analogous to this compound) oup.com |

| Primary Reagent for Cyclization | Bromoacetone ptbioch.edu.pl | Analogous reagents for forming the isopropeno bridge. oup.com |

| Key Challenge | Control of subsequent alkylation steps. ptbioch.edu.pl | Enhanced hydrolytic lability of the glycosidic bond. oup.com |

Enzymatic Pathways Leading to Wyosine-Type Nucleosides

The biosynthesis of wyosine and its derivatives (wybutosine, yW) is a multi-step enzymatic process that post-transcriptionally modifies a guanosine residue at position 37 of tRNAPhe, adjacent to the anticodon. oup.comnih.gov This modification pathway is found in Eukarya and Archaea but is absent in Bacteria. nih.gov The pathway has been most extensively studied in the yeast Saccharomyces cerevisiae, where five sequential enzymatic reactions are required to produce the final wybutosine (B12426080) structure. oup.comsemanticscholar.org

The process begins with the methylation of guanosine (G) at the N1 position to form 1-methylguanosine (B33566) (m¹G). nih.gov This initial step is catalyzed by the Trm5 family of enzymes. semanticscholar.orgnih.gov Following this, a series of enzymatic reactions builds the characteristic tricyclic imidazopurine core. oup.com In eukaryotes like yeast, the pathway proceeds in a strictly sequential order, with each step catalyzed by a distinct enzyme. oup.comsemanticscholar.org The archaeal pathways show greater diversity, reflecting the wider variety of wyosine derivatives found in these organisms. oup.com

Table 1: Eukaryotic Wybutosine Biosynthesis Pathway in S. cerevisiae

| Step | Enzyme | Function | Intermediate Formed |

|---|---|---|---|

| 1 | Trm5 | Methylation of G37 | m¹G37 |

| 2 | TYW1 | Addition of a two-carbon unit from pyruvate (B1213749) | 4-demethylwyosine (imG-14) |

| 3 | TYW2 | Methylation | Wyosine (imG) |

| 4 | TYW3 | Carboxypropyl group addition | 7-aminocarboxypropyl-demethylwyosine (yW-86) |

| 5 | TYW4 | Hydroxylation and methylation | Wybutosine (yW) |

This table summarizes the established enzymatic sequence in yeast, leading from a standard guanosine in the tRNA to the hypermodified wybutosine. oup.com

Role of this compound as a Biosynthetic Intermediate

Within the natural biosynthetic pathway of tRNA modification, the key intermediate is the ribonucleoside 4-demethylwyosine (imG-14), not its deoxy counterpart. arizona.eduacs.org 4-demethylwyosine represents the first tricyclic structure formed in the pathway and is the product of the enzyme TYW1 (in Eukarya) or Taw1 (in Archaea). nih.govarizona.edu This enzyme catalyzes the condensation of a pyruvate-derived two-carbon unit onto the N1-methylated guanosine (m¹G) already present in the tRNA molecule. acs.org

4-demethylwyosine serves a dual role: in some archaeal species, it is the final modified base found in the tRNA, while in eukaryotes and other archaea, it is a crucial intermediate that undergoes further enzymatic modifications to create more complex derivatives like wyosine (imG) and wybutosine (yW). acs.org

In contrast, This compound is not a known natural intermediate in this pathway. Deoxyribonucleotides are synthesized by the reduction of ribonucleotides, a process catalyzed by ribonucleotide reductase, to serve as building blocks for DNA. peoi.net The wyosine modification system is specific to tRNA, an RNA molecule. Chemical synthesis has been employed to create this compound from 2'-deoxyguanosine. oup.comcas.cz This synthetic compound is a stable analogue that facilitates structural and mechanistic studies that would be difficult with the labile, tRNA-bound ribonucleoside intermediates. nih.govptbioch.edu.pl

In Vivo Occurrence and Isolation Challenges in Biosynthetic Studies

Wyosine-type nucleosides occur exclusively at position 37 of tRNAPhe in the cytoplasm of most eukaryotes and in archaea. nih.gov Their presence is critical for maintaining the correct reading frame during protein synthesis. semanticscholar.org The in vivo study of their biosynthesis is complicated by several factors.

First, the intermediates in the pathway are present in very small quantities within the cell, as they are transiently bound to tRNA molecules. nih.gov The enzymes often act in complexes, channeling substrates efficiently and preventing the accumulation of free intermediates. nih.gov

Second, isolating and identifying these modified nucleosides requires highly sensitive analytical techniques. The standard method involves the enzymatic digestion of total tRNA from an organism, followed by analysis using combined liquid chromatography-mass spectrometry (LC-MS) to detect and identify the rare modifications. nih.gov

Finally, some of the wyosine derivatives and their precursors are chemically labile. oup.com For example, the glycosidic bond in wyosine-type nucleosides is known to be susceptible to acid-catalyzed hydrolysis, which can complicate isolation and structural analysis procedures. nih.govoup.com

Enzyme Characterization and Mechanistic Studies in Wyosine Biosynthesis

Significant progress has been made in characterizing the enzymes of the wyosine biosynthetic pathway, particularly the enzyme responsible for forming the core tricyclic structure. This enzyme, known as 4-demethylwyosine synthase, is designated TYW1 in eukaryotes and Taw1 in archaea. nih.govarizona.edu

TYW1 is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. arizona.eduacs.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical that initiates catalysis. acs.org Mechanistic studies have revealed that TYW1 uses two iron-sulfur clusters: a radical SAM cluster and an auxiliary cluster. acs.org

The substrates for the TYW1-catalyzed reaction are the m¹G-modified tRNA and pyruvate. arizona.eduacs.org Isotope labeling studies have confirmed that the C2 and C3 atoms of pyruvate are incorporated to form the third ring of 4-demethylwyosine, with the C1 carboxyl group being lost. acs.org A proposed mechanism involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the enzyme's active site and pyruvate. arizona.eduacs.org This lysine is located near the unique iron site of the auxiliary cluster, which is believed to play a role in binding and activating pyruvate for the condensation reaction. acs.org

Table 2: Key Enzymes in the Initial Stages of Wyosine Biosynthesis

| Enzyme Name (Eukarya/Archaea) | Enzyme Class | Substrates | Product | Key Features |

|---|---|---|---|---|

| Trm5 | Methyltransferase | G37-tRNA, SAM | m¹G37-tRNA | Initiates the wyosine pathway. semanticscholar.orgnih.gov |

| TYW1 / Taw1 | Radical SAM Enzyme | m¹G37-tRNA, Pyruvate, SAM | 4-demethylwyosine-tRNA | Contains two [4Fe-4S] clusters; forms the core tricyclic structure. arizona.eduacs.org |

This table highlights the enzymes responsible for the foundational steps in the formation of the wyosine family of modified nucleosides.

Biological and Molecular Functions of 2 Deoxy 4 Desmethylwyosine

Integration of 2'-Deoxy-4-desmethylwyosine into Nucleic Acids and its Impact on Structure and Function

This compound is recognized as a valuable synthetic precursor, or synthon, for creating N-2-alkyl derivatives of 2'-deoxyguanosine (B1662781). biosearchtech.com Its primary role in research is as a building block for the synthesis of modified nucleosides and nucleotides, which are crucial tools for investigating nucleic acid chemistry and biology. The mechanism of action for derivatives of this compound often involves their incorporation into DNA or RNA, where they can interfere with normal nucleic acid synthesis and function.

The stability of a DNA double helix is a critical factor in many biological processes and is described by thermodynamic parameters such as melting temperature (Tₘ), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). wikipedia.org The Tₘ is the temperature at which half of the double-stranded DNA dissociates into single strands. wikipedia.org The incorporation of modified nucleosides into a DNA duplex can significantly alter these thermodynamic properties. biosyn.com

Table 1: Key Thermodynamic Parameters for DNA Duplex Analysis

| Parameter | Symbol | Description | Potential Impact of Modification |

| Melting Temperature | Tₘ | The temperature at which 50% of the duplex DNA dissociates into single strands. wikipedia.org | Can be increased or decreased, affecting the stability of the duplex under different thermal conditions. biosyn.com |

| Change in Enthalpy | ΔH° | Represents the heat released or absorbed upon duplex formation, related to the energy of stacking interactions and hydrogen bonds. wikipedia.org | Altered by changes in base stacking and hydrogen bonding patterns introduced by the modified nucleoside. nih.gov |

| Change in Entropy | ΔS° | Reflects the change in the degree of order of the system upon duplex formation. wikipedia.org | Influenced by the conformational restriction or flexibility introduced by the modification. |

| Change in Gibbs Free Energy | ΔG° | The overall measure of duplex stability at a given temperature; a more negative value indicates a more stable duplex. wikipedia.org | The ultimate determinant of whether the modification stabilizes or destabilizes the duplex. nih.gov |

The interaction between proteins and nucleic acids is fundamental to cellular processes like DNA replication, repair, and gene expression. semanticscholar.org This recognition is highly specific, relying on a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts between amino acids and the nucleic acid's bases, sugar, and phosphate (B84403) backbone. nih.gov

This compound serves as a synthon for N-2-alkyl derivatives of 2'-deoxyguanosine. biosearchtech.com The N-2 position of guanine (B1146940) is located in the minor groove of the DNA double helix. This groove is a critical recognition site for many DNA-binding proteins. Altering this position with an alkyl group can therefore directly impact protein-DNA interactions. Depending on the size, shape, and chemical nature of the introduced alkyl group, the modification could either sterically hinder the approach of a protein or introduce new favorable contacts, thereby modulating binding affinity. nih.gov The ability to site-specifically introduce such modifications allows researchers to probe the precise requirements for protein recognition and to engineer oligonucleotides with altered protein-binding properties. semanticscholar.org

Modified oligonucleotides are short DNA or RNA strands containing non-standard nucleotides, designed to have improved properties for therapeutic or research applications. nih.gov this compound is a key starting material for preparing N-2-alkyl derivatives of 2'-deoxyguanosine, which can then be incorporated into these synthetic oligonucleotides. biosearchtech.com

The goals of these modifications are diverse and include:

Enhanced Nuclease Resistance: Natural oligonucleotides are rapidly degraded by cellular enzymes (nucleases). Modifications to the sugar, base, or phosphate backbone can protect the oligonucleotide from degradation, increasing its half-life in a biological system. nih.gov

Increased Binding Affinity: Modifications can increase the binding affinity (Tₘ) of an oligonucleotide for its complementary target sequence in RNA or DNA. nih.govnih.gov This is particularly important for applications like antisense therapy.

Modulated Protein Binding: As discussed previously, modifications can alter interactions with proteins. nih.gov

Improved Pharmacokinetic Properties: Chemical modifications can enhance the absorption, distribution, metabolism, and excretion profiles of oligonucleotide-based drugs. nih.gov

A prominent example of modified oligonucleotides are "gapmers," which contain a central block of DNA-like residues flanked by "wings" of modified nucleosides, such as those with 2'-O-modifications. nih.gov This design allows the oligonucleotide to bind its target mRNA and induce its degradation by the enzyme RNase H, an important mechanism for antisense drugs. nih.govnih.gov The modified wings provide high binding affinity and nuclease resistance. nih.gov Precursors like this compound are instrumental in creating the novel chemical diversity needed to optimize these therapeutic agents.

Table 2: Applications of Oligonucleotides with Modified Nucleosides

| Application | Purpose of Modification | Example Mechanism |

| Antisense Therapeutics | Inhibit gene expression by binding to a target mRNA. nih.gov | Enhanced stability and binding affinity; recruitment of RNase H to degrade mRNA. nih.govnih.gov |

| Diagnostics (Probes) | Detect specific DNA or RNA sequences with high specificity. | Increased Tₘ allows for more stringent hybridization conditions, reducing false positives. biosyn.com |

| Aptamers | Act as specific binders to proteins or small molecules. | Modifications can improve binding affinity and in vivo stability, creating effective therapeutic or diagnostic agents. |

| Research Tools | Probe the structure and function of DNA and RNA. | Site-specific incorporation of modified bases helps to map protein binding sites or study DNA repair mechanisms. |

Effects on Protein-Nucleic Acid Recognition and Binding

Functional Implications in Cellular Processes

The integrity of the genome is constantly threatened by DNA damage from both endogenous and exogenous sources. nih.gov Cells possess complex DNA repair pathways to counteract this damage and prevent mutations that can lead to diseases like cancer. nih.govsymbiosisonlinepublishing.com

Modified nucleosides, including derivatives made from synthons like this compound, are employed in studies of DNA damage and mutagenicity. By incorporating a synthetic, unnatural base into a DNA strand, researchers can create a specific type of DNA lesion. This engineered DNA can then be used in cellular or in vitro systems to ask specific questions:

How do DNA repair pathways, such as nucleotide excision repair (NER) or base excision repair (BER), recognize and process this specific type of damage? symbiosisonlinepublishing.com

If the damage is not repaired, what are the consequences during DNA replication? Does it cause the replication machinery to stall, or does it lead to the incorporation of an incorrect base opposite the lesion (a mutation)?

Can the presence of this lesion lead to a characteristic pattern of mutations (a mutational signature)? nih.gov

These studies are vital for understanding the fundamental mechanisms of DNA repair and the origins of mutations that drive carcinogenesis.

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. openaccessjournals.com This process is tightly regulated at multiple levels, including transcription and translation. pressbooks.pub Chemical modifications to nucleic acids are a known layer of this regulation. nih.gov

The use of this compound as a precursor for modified oligonucleotides has direct implications for the study and manipulation of gene expression. biosearchtech.com As described in section 4.1.3, antisense oligonucleotides (ASOs) containing modified nucleosides can be designed to bind to a specific mRNA molecule. nih.gov This binding event can physically block the ribosome from translating the mRNA into protein or can trigger the mRNA's destruction, both of which result in the down-regulation of a specific gene. nih.govpressbooks.pub

Therefore, derivatives of this compound are part of the chemical toolkit used to create ASOs with enhanced stability and efficacy, making them powerful tools for researching gene function and for developing potential therapeutics that work by selectively silencing disease-causing genes. nih.govnih.gov

Potential as a Structural Unit of DNA in Biological Systems

This compound is a modified purine (B94841) 2'-deoxyribonucleoside, structurally related to 2'-deoxyguanosine. chemicalbook.com As a modified nucleoside, it possesses the fundamental components—a deoxyribose sugar linked to a modified purine base—that allow it to be recognized by cellular machinery involved in nucleic acid synthesis. Its potential as a structural unit of DNA lies in its ability to be incorporated into a growing DNA strand during replication.

Once incorporated, its unique structure, differing from the canonical bases (adenine, guanine, cytosine, and thymine), can disrupt the normal structure and function of the DNA helix. The mechanism of action involves this incorporation into nucleic acids, where it can interfere with the normal processes of DNA synthesis and function. This interference can lead to the termination of the nucleic acid chain or the formation of defective DNA, which in turn affects cellular processes. The presence of such a modified base can alter the local DNA conformation and its interactions with DNA-binding proteins, such as polymerases and transcription factors.

Research into the hydrolytic stability of related compounds, like 3-methyl-2'-deoxyguanosine, has shown that modifications to the guanine base can significantly destabilize the glycosidic bond that links the base to the deoxyribose sugar. oup.com For instance, 3-methyl-2'-deoxyguanosine is known to have one of the most labile glycosidic bonds among naturally occurring nucleosides, a characteristic that is crucial for the formation of apurinic sites in DNA. oup.com While specific stability data for this compound incorporated into DNA is a subject of ongoing research, its structural similarity to other unstable modified nucleosides suggests it could introduce sites of instability within the DNA backbone. oup.comdatapdf.com This characteristic makes it a valuable tool in biochemical studies to probe the mechanisms of DNA damage and repair.

Analogues and Their Biological Activities

This compound serves as a key intermediate, or synthon, for the chemical synthesis of various N-2-alkyl derivatives of 2'-deoxyguanosine. biosearchtech.com These synthesized derivatives, which are analogues of this compound, have been a focus of research due to their potential biological activities. ptbioch.edu.pl By modifying the structure of the parent compound, scientists can fine-tune properties such as enzymatic stability, cell permeability, and target specificity, leading to the development of novel therapeutic agents. nih.gov

Antiviral Properties of Modified Nucleosides

Modified nucleosides are a cornerstone of antiviral therapy. nih.gov These compounds are designed to mimic natural nucleosides, allowing them to be taken up by viral enzymes, particularly viral polymerases, and incorporated into the growing viral DNA or RNA chain. This incorporation typically leads to chain termination, halting viral replication.

The family of tricyclic nucleosides, to which wyosine (B1684185) and its derivatives belong, has been instrumental in developing antiviral compounds. ptbioch.edu.pl For example, structural insights from wyosine derivatives have been used to modify the properties of established antiviral drugs like acyclovir (B1169) and ganciclovir. ptbioch.edu.pl Acyclovir's selectivity, for instance, comes from its specific phosphorylation by a virus-encoded thymidine (B127349) kinase, a process that confines its action to infected cells. ptbioch.edu.pl

Modifications at the 4'-position of the nucleoside sugar ring have proven to be a particularly fruitful strategy for developing potent antiviral agents. nih.gov These 4'-modified nucleosides often exhibit improved stability against enzymatic degradation and enhanced cell permeability. nih.gov Several 4'-modified nucleoside analogues have advanced to clinical trials for treating viral infections, including HIV and Hepatitis B. nih.govnih.gov

| Modified Nucleoside Analogue | Antiviral Activity | Mechanism of Action |

| Acyclovir | Effective against herpes simplex virus (HSV) | Chain termination of viral DNA after phosphorylation by viral thymidine kinase. ptbioch.edu.pl |

| Ganciclovir | Broad-spectrum anti-herpesvirus activity | Similar to acyclovir, inhibits viral DNA polymerase. ptbioch.edu.pl |

| Islatravir (EFdA) | Potent activity against Human Immunodeficiency Virus (HIV-1) | Reverse-transcriptase inhibitor. nih.gov |

| 4'-Thiothymidine | Active against herpes simplex 1 and human cytomegalovirus | Cytotoxic activity and likely inhibition of viral replication. nih.gov |

| Clevudine (L-FMAU) | Potent activity against Hepatitis B virus (HBV) and Epstein-Barr virus (EBV) | Inhibition of viral DNA synthesis. mdpi.com |

This table presents a selection of modified nucleoside analogues and their documented antiviral activities.

Therapeutic Potential in Cancer Research

Nucleoside analogues are a well-established class of anticancer agents. nih.gov They function as antimetabolites, competing with their natural counterparts for incorporation into DNA and RNA or by inhibiting enzymes crucial for nucleic acid synthesis. nih.gov This disruption of nucleic acid metabolism leads to cytotoxicity and can induce programmed cell death (apoptosis) in rapidly proliferating cancer cells. nih.govnih.gov

This compound itself has been investigated for its potential as an anticancer drug. Research has shown that it can exhibit cytotoxic effects against various cancer cell lines. For example, studies using the MTT assay have demonstrated significant cytotoxicity against certain tumor cells. Further investigations into its mechanism of action suggest it can induce apoptosis by activating caspases and can also cause cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cell proliferation.

The development of analogues has expanded the therapeutic potential in oncology. By synthesizing derivatives of this compound, researchers aim to enhance cancer-cell selectivity and overcome mechanisms of drug resistance. nih.gov For instance, studies on 4'-thio-modified pyrimidine (B1678525) nucleosides, which are related analogues, have demonstrated significant cytotoxicity against several cancer cell lines. nih.gov

| Analogue | Cancer Cell Line(s) | Observed Effect |

| This compound | HeLa | Dose-dependent cytotoxicity and apoptosis. |

| 2'-Deoxy-4'-thiocytidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxic. nih.gov |

| 2'-Deoxy-4'-thiouridine | L1210, H-Ep-2, CCRF-CEM | Cytotoxic. nih.gov |

| 4'-Thiothymidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxic. nih.gov |

This table summarizes the cytotoxic activity of this compound and related analogues against various cancer cell lines.

Strategies such as combination therapy, where a nucleoside analogue is used alongside other chemotherapeutics like cisplatin, have also shown promise, suggesting a synergistic effect in enhancing cytotoxicity against cancer cells.

Analytical Methodologies for the Characterization and Detection of 2 Deoxy 4 Desmethylwyosine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular structure of 2'-Deoxy-4-desmethylwyosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of this compound in solution. By analyzing various NMR parameters, researchers can deduce the three-dimensional arrangement of the molecule, including the orientation of the nucleobase relative to the sugar moiety and the puckering of the deoxyribose ring. copernicus.orgtorvergata.itrsc.orgfrontiersin.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information on through-bond and through-space proton-proton connectivities, respectively. torvergata.it These data, combined with the analysis of coupling constants (J-values), allow for the determination of torsion angles and the preferred conformation of the furanose ring. researchgate.net For instance, the analysis of 1H NMR spectra can reveal the relative populations of different conformers in solution. copernicus.org In some cases, computational modeling, such as molecular dynamics simulations, is used in conjunction with NMR data to refine the conformational models. torvergata.itfrontiersin.orgresearchgate.net The combination of experimental NMR data with theoretical calculations provides a comprehensive understanding of the molecule's dynamic behavior in solution. torvergata.it

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a Related Deoxy-Nucleoside

The following table presents predicted ¹H NMR chemical shift data for a structurally related deoxy-nucleoside, which can serve as a reference for interpreting the spectra of this compound. hmdb.ca

| Atom | Predicted Chemical Shift (ppm) |

| H1' | 6.25 |

| H2'a | 2.35 |

| H2'b | 2.75 |

| H3' | 4.5 |

| H4' | 4.1 |

| H5'a | 3.8 |

| H5'b | 3.9 |

| H8 | 8.1 |

Note: This data is for a related compound and should be used for comparative purposes only. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a fundamental technique for the characterization of this compound, primarily used to determine its precise molecular weight and to confirm its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for verifying the identity of the synthesized or isolated compound. datapdf.com

Different ionization techniques can be employed, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for analyzing delicate molecules like nucleosides. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides insights into the connectivity of the molecule. nih.govnih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

This table outlines the expected mass-to-charge ratios (m/z) for this compound in a typical mass spectrometry analysis.

| Ion | Expected m/z |

| [M+H]⁺ | 306.12 |

| [M+Na]⁺ | 328.10 |

| [M-H]⁻ | 304.10 |

Note: These are theoretical values. Experimental values may differ slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the chromophoric base of this compound. msu.eduunchainedlabs.com The absorption spectrum provides information about the wavelength of maximum absorbance (λmax), which is characteristic of the purine (B94841) system. researchgate.netresearchgate.net Changes in the UV-Vis spectrum can indicate modifications to the chromophore or interactions with other molecules. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and secondary structure of molecules like this compound. ntu.edu.sgcreative-biostructure.comruppweb.org Since the deoxyribose sugar is chiral, the nucleoside will exhibit a characteristic CD spectrum. ntu.edu.sg The CD spectrum is particularly sensitive to the conformation of the glycosidic bond and the stacking interactions between the base and any neighboring chromophores. datapdf.comnih.gov Any changes in the CD signal can signify conformational changes in the molecule. nih.gov

Interactive Data Table: Typical UV-Vis and CD Spectral Parameters

The following table summarizes the expected spectral characteristics for a modified deoxynucleoside like this compound.

| Technique | Parameter | Expected Value/Range |

| UV-Vis | λmax | ~260 - 280 nm |

| CD | Cotton Effect | Positive or negative band depending on conformation |

Note: The exact values can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. fiveable.melibretexts.orgdocbrown.infouomustansiriyah.edu.iq The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. uomustansiriyah.edu.iq

Interactive Data Table: Characteristic IR Absorption Frequencies

This table lists the characteristic IR absorption frequencies for the main functional groups expected in this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3100-3500 |

| Alkyl | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1400-1600 |

| Ether | C-O stretch | 1050-1150 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of this compound. torontech.comsigmaaldrich.comidtdna.com By selecting the appropriate stationary and mobile phases, it is possible to achieve high-resolution separation of the target compound from reaction byproducts, starting materials, and other impurities. torontech.comgoogle.com

Reverse-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. sigmaaldrich.com The retention time of this compound in an HPLC system is a characteristic property that can be used for its identification and quantification. helixchrom.comscielo.org.mx For quantitative analysis, a calibration curve is typically generated using standards of known concentration. nih.gov HPLC coupled with a UV detector is a common setup for this purpose. torontech.comscielo.org.mx

Interactive Data Table: Typical HPLC Parameters for Nucleoside Analysis

The following table provides a set of typical parameters that could be used for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 260 nm |

Note: These parameters may require optimization depending on the specific HPLC system and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This hybrid method is highly effective for the quantitative analysis of modified nucleosides, although it often requires chemical derivatization to increase the volatility of these polar compounds. nih.govnih.gov For a nonvolatile compound like a nucleoside, derivatization is a critical step to make it suitable for GC analysis. nih.gov

The general workflow for quantitative analysis of a modified nucleoside such as this compound in a biological sample, like DNA, involves several key stages. Initially, the DNA is enzymatically hydrolyzed to break it down into its constituent nucleosides. nih.govspringernature.com This is often achieved using enzymes like nuclease P1 and alkaline phosphatase to ensure complete release of the nucleosides from the DNA backbone. nih.govspringernature.com To handle the complexity of the resulting mixture and potential for artifactual modifications from harsh chemical methods like acid hydrolysis, a prepurification step using High-Performance Liquid Chromatography (HPLC) is often employed. nih.govspringernature.com

Following purification, the isolated nucleoside fraction is chemically derivatized, for example, through silylation, to produce a more volatile compound suitable for GC analysis. nih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components as it travels through a capillary column. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), allowing for both identification and precise quantification. etamu.edu To ensure accuracy, isotope dilution methods, which involve adding a known amount of a stable isotopically labeled version of the target analyte as an internal standard, are frequently used. nih.gov

| Parameter | Typical Condition for Nucleoside Analysis | Purpose |

|---|---|---|

| Sample Preparation | Enzymatic digestion (Nuclease P1, Alkaline Phosphatase); HPLC prepurification. nih.govspringernature.com | Releases nucleosides from DNA and purifies the target analyte. |

| Derivatization | Silylation (e.g., with N-trimethylsilylimidazole). nih.gov | Increases volatility for gas-phase analysis. |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-5ms). | Separates the derivatized analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen (Inert Gas). etamu.edu | Transports the sample through the GC column without reacting with it. |

| Ionization Mode | Electron Ionization (EI). | Fragments the analyte to produce a characteristic mass spectrum for identification. |

| MS Analyzer | Quadrupole Mass Analyzer. etamu.edu | Filters ions by their mass-to-charge ratio for detection. |

| Detection Mode | Selected Ion Monitoring (SIM). | Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. |

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique used for the separation, and identification of chemical substances. fishersci.comamrita.edu It is particularly valuable in the context of organic synthesis for monitoring the progress of chemical reactions. datapdf.com The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica gel coated on a plate, and a liquid mobile phase, or eluent, which moves up the plate via capillary action. amrita.edu

In the synthesis of this compound or related compounds, TLC can be used to quickly determine if the starting materials have been converted to the desired product. datapdf.com A small spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials. amrita.edu As the solvent front ascends the plate, different compounds travel at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation. amrita.edu By observing the spots under UV light or after staining, a chemist can visualize the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. This allows for real-time assessment of the reaction's completion, helping to determine the optimal reaction time and preventing the formation of byproducts from over-running the reaction.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds will have different Rƒ values in a given solvent system, enabling their identification by comparison to standards.

| Compound | Hypothetical Rƒ Value | Observation on TLC Plate |

|---|---|---|

| Starting Material (e.g., a protected 2'-deoxyguanosine (B1662781) derivative) | 0.75 | Spot is present at the beginning of the reaction; its intensity decreases over time. |

| This compound (Product) | 0.40 | Spot is absent at the start; it appears and its intensity increases as the reaction proceeds. |

| Reaction Mixture (at completion) | - | The spot for the starting material has disappeared, and a prominent spot for the product is visible at Rƒ 0.40. |

Note: Rƒ values are illustrative and depend on the specific stationary phase (e.g., Silica gel 60) and mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol) used.

Advanced Methods for Micro-Scale Analysis and Structural Confirmation

While classical methods provide valuable data, advanced analytical techniques are indispensable for the analysis of modified nucleosides at very low concentrations and for unambiguous structural confirmation. mdpi.com These methods are crucial when dealing with limited sample quantities, such as nucleic acids isolated from a small number of cells. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of modified nucleosides. tandfonline.com It couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov Reversed-phase HPLC is commonly used to separate nucleosides from complex biological digests. mdpi.comtandfonline.com The separated compounds are then introduced into the mass spectrometer. This technique avoids the need for chemical derivatization required in GC-MS and is highly sensitive, capable of reaching detection limits in the attomole (10⁻¹⁸) range. mdpi.com

Tandem Mass Spectrometry (MS/MS) is an extension of MS that provides detailed structural information. tandfonline.com In an MS/MS experiment, a specific ion of interest (a "parent" ion) corresponding to the mass of a compound like this compound is selected and fragmented. The resulting "daughter" ions create a fragmentation pattern that serves as a structural fingerprint, allowing for definitive identification and differentiation from isomers. tandfonline.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is a powerful tool for confirming the identity of novel or unexpected modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for the complete, unambiguous structural elucidation of novel compounds. tandfonline.com Techniques like COSY and HMBC can reveal the connectivity of all atoms within a molecule, confirming the structure of newly synthesized nucleosides like this compound. nih.gov While less sensitive than MS, requiring larger sample amounts, NMR provides unparalleled structural detail. tandfonline.com

| Technique | Primary Application | Sensitivity | Information Provided |

|---|---|---|---|

| LC-MS | Detection and Quantification. tandfonline.comnih.gov | High (femt- to attomole). mdpi.com | Retention time, molecular mass. |

| Tandem MS (MS/MS) | Structural Confirmation. tandfonline.com | High. | Molecular mass and structural fragments. tandfonline.com |

| HRMS | Elemental Composition. | Moderate to High. | Highly accurate molecular mass. |

| NMR Spectroscopy | Unambiguous Structure Elucidation. tandfonline.comnih.gov | Low (micro- to milligram). | Complete 3D molecular structure and connectivity. nih.gov |

Future Research Directions and Translational Prospects for 2 Deoxy 4 Desmethylwyosine

The study of modified nucleosides, such as 2'-Deoxy-4-desmethylwyosine, opens new avenues in biochemistry, medicinal chemistry, and molecular biology. As a synthetic analogue of naturally occurring wyosine (B1684185) nucleosides found in tRNA, its unique structure—lacking the methyl group at the 4-position—presents a valuable tool for dissecting biological processes and for developing novel therapeutic agents. Future research is poised to build upon our current understanding, focusing on innovative synthesis, in-depth mechanistic elucidation, and translational applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.